molecular formula C20H13ClFN3OS B2979611 4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-45-1

4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2979611
CAS RN: 941878-45-1
M. Wt: 397.85
InChI Key: TVTOLXYCELWESI-UHFFFAOYSA-N
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Description

4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Heterocyclic Compound Synthesis

4-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide serves as a crucial precursor in the synthesis of a wide range of heterocyclic compounds. This role is exemplified in the development of fluorinated benzothiazole derivatives, which have shown significant promise as antimicrobial agents. The introduction of fluorine atoms into the benzothiazole ring enhances the antimicrobial efficacy of these compounds, offering potential new treatments for bacterial infections (Desai et al., 2013).

Antimicrobial Activity

The compound's derivatives have demonstrated potent antimicrobial activities, highlighting its importance in developing new antimicrobial agents. This is particularly crucial in the fight against antibiotic-resistant strains of bacteria. The fluorinated derivatives of benzothiazole have been evaluated against various microbial strains, showing promising results that underscore the potential of these compounds in antimicrobial therapy (Sathe et al., 2011).

Anticancer Research

In the realm of anticancer research, the chemical's fluorine-substituted derivatives have been explored for their potential to inhibit the growth of cancer cells. Specifically, the synthesis of novel fluorinated benzothiazoles has been investigated for their cytotoxic effects against various cancer cell lines. This research avenue is particularly promising for developing targeted cancer therapies that minimize side effects and enhance efficacy (Hutchinson et al., 2001).

properties

IUPAC Name

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-14-6-4-13(5-7-14)19(26)25(12-16-3-1-2-10-23-16)20-24-17-9-8-15(22)11-18(17)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTOLXYCELWESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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